molecular formula C7H9BrN2S B8601387 2-Bromo-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine

2-Bromo-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine

Cat. No. B8601387
M. Wt: 233.13 g/mol
InChI Key: QDMLJXKSIZQHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine is a useful research compound. Its molecular formula is C7H9BrN2S and its molecular weight is 233.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine

Molecular Formula

C7H9BrN2S

Molecular Weight

233.13 g/mol

IUPAC Name

2-bromo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine

InChI

InChI=1S/C7H9BrN2S/c8-7-10-5-1-3-9-4-2-6(5)11-7/h9H,1-4H2

InChI Key

QDMLJXKSIZQHNI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC2=C1N=C(S2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

238 μl tert.-butyl nitrite was added to 447 mg cupper (II) bromide in 50 mL acetonitrile. The reaction was stirred 10 min. at RT and then 270 mg 2-amino-4,5,7,8-tetrahydro-thiazolo[4,5-d]-azepine-6-carboxylic acid tert-butyl ester was added. The reaction was stirred 30 min. at 60° C. The reaction was purified by HPLC. The residue was dissolved in 10 mL dichlormethane and 10 mL trifluor acetic acid and stirred at RT for 1 h. The mixture was evaporated to give 112 mg of the desired product. Rt: 0.92 min (method I), (M+H)+: 233/235
Quantity
238 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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